molecular formula C6H11NO B6152863 {5-azaspiro[2.3]hexan-1-yl}methanol CAS No. 1781738-31-5

{5-azaspiro[2.3]hexan-1-yl}methanol

Cat. No.: B6152863
CAS No.: 1781738-31-5
M. Wt: 113.2
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Description

{5-Azaspiro[2.3]hexan-1-yl}methanol is a conformationally constrained analog of L-glutamic acid (L-Glu), designed to enhance receptor binding by restricting rotational freedom in its structure . L-Glu is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), implicated in neurological disorders such as schizophrenia, Parkinson’s disease, and Alzheimer’s disease . This compound features a spirocyclic framework comprising a cyclopropane ring fused to an azetidine (four-membered nitrogen-containing ring), with a hydroxymethyl group at the 1-position. Its synthesis involves a stereoselective rhodium-catalyzed cyclopropanation of terminal olefins, optimized through iterative reaction condition adjustments . The compound’s rigid structure aims to mimic bioactive conformations of L-Glu, improving selectivity and potency for metabotropic glutamate receptors (mGluRs) .

Properties

CAS No.

1781738-31-5

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.3]hexan-1-yl}methanol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable aziridine with a carbonyl compound under acidic or basic conditions to form the spirocyclic intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

{5-Azaspiro[2.3]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various spirocyclic amines.

Scientific Research Applications

{5-Azaspiro[2.3]hexan-1-yl}methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {5-Azaspiro[2.3]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {5-azaspiro[2.3]hexan-1-yl}methanol are compared below with related spirocyclic and heterocyclic analogs. Key differences in synthesis, stability, and biological activity are highlighted.

Structural Analogues with Heteroatom Variations

  • {5-Oxaspiro[2.3]hexan-1-yl}methanol: Replaces the nitrogen atom in the azetidine ring with oxygen, forming an oxetane. This modification reduces hydrogen-bonding capacity and alters receptor interaction profiles. The molecular formula is C₆H₁₀O₂ (MW 130.14), with a higher hydrophobicity (XlogP ~1.3) compared to the nitrogen-containing analog .
  • (4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol: Incorporates a trifluoromethyl group and a bicyclic framework.

Ring-Size and Spiro-Junction Variations

  • {5-Azaspiro[2.4]heptan-1-yl}methanol: Expands the spiro ring system to a heptane (seven-membered) structure. Molecular formula: C₇H₁₃NO (MW 127.18) .
  • {5-Oxaspiro[2.4]heptan-1-yl}methanol: Combines an oxygen atom with a seven-membered spiro system (C₇H₁₂O₂, MW 128.17). The extended ring size and ether linkage may influence solubility and synthetic accessibility compared to the hexane-based analog .

Stability and Stereochemical Considerations

  • This compound: Exhibits four possible stereoisomers (20a-d). Quantum mechanical calculations (HF/6-31G*) show isomers 20a and 20c are energetically favored (ΔG = 0 kcal/mol), while 20b and 20d are less stable (+1.49 and +4.48 kcal/mol, respectively). Experimental HPLC data confirm cis-selectivity during synthesis .
  • Hydrochloride Salts (e.g., 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride): Salt formation improves aqueous solubility (e.g., MW 163.64) but may alter pharmacokinetics. Such derivatives are common in drug development to enhance bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight XlogP Key Feature Stability (kcal/mol)
This compound C₆H₁₁NO 113.16 0.5 Azetidine + cyclopropane 0 (20a), +1.49 (20b)
{5-Oxaspiro[2.3]hexan-1-yl}methanol C₆H₁₀O₂ 130.14 1.3 Oxetane spiro junction N/A
{5-Azaspiro[2.4]heptan-1-yl}methanol C₇H₁₃NO 127.18 0.8 Seven-membered spiro ring N/A
5-Azaspiro[2.3]hexane hemioxalate C₅H₉N·½C₂H₂O₄ 256.00 N/A Salt form for improved stability N/A

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